4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
Description
4-(Morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with a morpholine sulfonyl group at the para-position and a 6-phenylpyrimidinylmethyl moiety at the amide nitrogen. The morpholine sulfonyl group introduces a cyclic sulfonamide, which may enhance metabolic stability and solubility compared to acyclic sulfonamides .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-22(23-15-19-14-21(25-16-24-19)17-4-2-1-3-5-17)18-6-8-20(9-7-18)31(28,29)26-10-12-30-13-11-26/h1-9,14,16H,10-13,15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARNHEXNAVXNAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride . This intermediate is then reacted with 6-phenylpyrimidin-4-ylmethylamine to form the desired compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Comparative Insights
Sulfonamide/Sulfamoyl Groups
- Target Compound vs. LMM5/LMM11 : The target’s morpholine sulfonyl group is a cyclic sulfonamide, contrasting with the acyclic sulfamoyl groups in LMM5 (benzyl/methyl) and LMM11 (cyclohexyl/ethyl). Cyclic sulfonamides often exhibit improved metabolic stability and solubility due to reduced rotational freedom and enhanced hydrogen-bonding capacity .
- Compound : Shares the morpholine sulfonyl group with the target but substitutes the pyrimidine ring with a methoxy group, reducing lipophilicity (XLogP3 = 1.1) compared to the target’s phenyl substituent .
Pyrimidine Substitutions
- 6-Phenyl vs. In contrast, the methoxy group in ’s compound improves polarity, favoring solubility .
- SGI-1027 (): Features a 2-amino-6-methylpyrimidine, which is critical for DNA methyltransferase inhibition. The target’s 6-phenyl group may redirect activity toward alternative targets (e.g., kinases) .
Biological Activity
4-(Morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound includes a morpholine ring, a sulfonyl group, a benzamide moiety, and a phenylpyrimidine component, which contribute to its pharmacological properties.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. For instance, morpholine derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in disease processes.
- Antiviral Activity : Morpholine derivatives have demonstrated antiviral properties, particularly against Hepatitis C Virus (HCV). A related compound, N-(morpholine-4-carbonyloxy) amidine, showed significant suppression of HCV replication through the activation of the nuclear factor κB (NF-κB) pathway .
- Kinase Inhibition : The sulfonamide group in this compound may enhance selectivity towards specific kinases. Studies on similar compounds indicate that structural modifications can significantly affect kinase selectivity and potency .
- Antimicrobial Properties : Compounds featuring morpholine and sulfonamide functionalities are often evaluated for their antimicrobial activity. The structural characteristics of this compound suggest potential efficacy against bacterial infections.
Efficacy and Potency
The biological activity of this compound has been assessed through various in vitro studies:
| Activity | IC50 Value (µM) | Selectivity Index (SI) |
|---|---|---|
| Antiviral (HCV) | 0.36 - 4.81 | Not specified |
| Kinase Inhibition | 0.22 - 0.32 | High |
| Antimicrobial | Varies | Not specified |
These values indicate that the compound exhibits promising activity against HCV and certain kinases, suggesting its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The SAR analysis of morpholine-containing compounds reveals that modifications to the phenyl and pyrimidine rings significantly influence biological activity. For instance:
- Substituent Variations : Introduction of electron-withdrawing or electron-donating groups can enhance or diminish potency.
- Ring Modifications : Alterations in the morpholine or sulfonamide groups can affect solubility and permeability, impacting bioavailability.
Case Studies
- Antiviral Efficacy : A study on related morpholine compounds demonstrated their ability to suppress HCV replication effectively when combined with interferon treatments . This suggests that structural similarities may confer similar antiviral properties.
- Kinase Selectivity : Research into structurally analogous compounds revealed that specific modifications could lead to improved selectivity for particular kinase targets, enhancing therapeutic outcomes while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
